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molecular formula C11H11F3O4 B8284083 Methyl 4-hydroxy-2-(2,2,2-trifluoroethoxy)phenylacetate

Methyl 4-hydroxy-2-(2,2,2-trifluoroethoxy)phenylacetate

Cat. No. B8284083
M. Wt: 264.20 g/mol
InChI Key: MZXQJLWJGVRHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06090805

Procedure details

To a stirred solution of methyl 4-hydroxy-2-(2,2,2-trifluoroethoxy)phenylacetate (1.3 g, 4.8 mmol) from Step 4 above in THF (15 mL) was added water (3 mL) and LiOH (0.62 g, 15 mmol). The mixture was stirred at ambient temperature for 6 h and the solvents were removed under reduced pressure. The residue was partitioned between CH2Cl2 and aqueous citric acid. The organic phase was dried (MgSO4), filtered, and the solvent was removed under reduced pressure to give 4-hydroxy-2-(2,2,2-trifluoroethoxy)phenylacetic acid as an amorphous solid (HPLC retention time=13.2 min (method D)).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11]C)=[O:10])=[C:4]([O:13][CH2:14][C:15]([F:18])([F:17])[F:16])[CH:3]=1.O.[Li+].[OH-]>C1COCC1>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[C:4]([O:13][CH2:14][C:15]([F:16])([F:17])[F:18])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
OC1=CC(=C(C=C1)CC(=O)OC)OCC(F)(F)F
Name
Quantity
3 mL
Type
reactant
Smiles
O
Name
Quantity
0.62 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between CH2Cl2 and aqueous citric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC1=CC(=C(C=C1)CC(=O)O)OCC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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